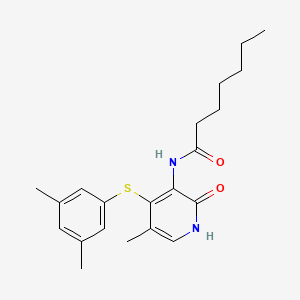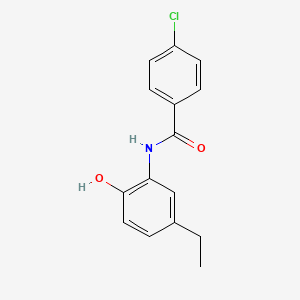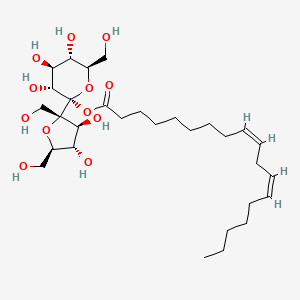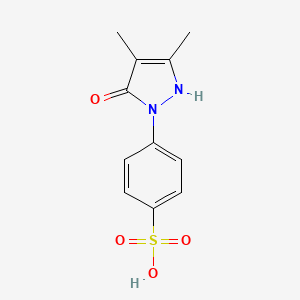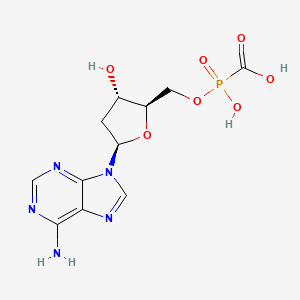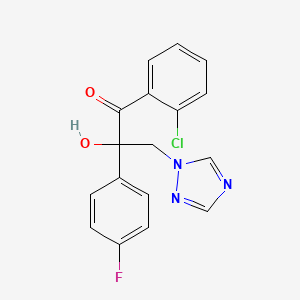
Acetylethylcholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetylethylcholine is a compound that has garnered interest in various scientific fields due to its unique properties and applications It is a derivative of acetylcholine, a well-known neurotransmitter in the nervous system
Preparation Methods
Synthetic Routes and Reaction Conditions
Acetylethylcholine can be synthesized through several methods. One common approach involves the acetylation of ethylcholine. The reaction typically requires an acetylating agent, such as acetic anhydride, and a catalyst to facilitate the process. The reaction conditions often include a controlled temperature and pH to ensure optimal yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale acetylation processes. These processes are designed to maximize efficiency and yield while maintaining the quality of the final product. The use of advanced reactors and purification techniques ensures that the compound meets the required standards for various applications.
Chemical Reactions Analysis
Types of Reactions
Acetylethylcholine undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: The addition of hydrogen or the removal of oxygen, resulting in reduced forms of the compound.
Substitution: Replacement of one functional group with another, often facilitated by specific reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reaction conditions typically involve an acidic or neutral medium.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used, often in an inert atmosphere to prevent unwanted side reactions.
Substitution: Reagents like halogens or alkylating agents are employed, with conditions varying based on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxide, while reduction could produce this compound hydride. Substitution reactions can result in various derivatives, depending on the substituent introduced.
Scientific Research Applications
Acetylethylcholine has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other compounds and as a reagent in various chemical reactions.
Biology: Studies focus on its role in neuromuscular junctions and its potential as a tool for investigating neurotransmission mechanisms.
Medicine: Research explores its potential therapeutic applications, particularly in the treatment of neuromuscular disorders.
Industry: this compound is used in the development of biochemical assays and as a standard in analytical techniques.
Mechanism of Action
The mechanism of action of acetylethylcholine involves its interaction with specific molecular targets, primarily in the nervous system. It acts as an agonist at cholinergic receptors, mimicking the action of acetylcholine. This interaction leads to the activation of downstream signaling pathways, resulting in various physiological effects. The compound’s ability to modulate neurotransmission makes it a valuable tool for studying synaptic function and potential therapeutic interventions.
Comparison with Similar Compounds
Similar Compounds
Acetylcholine: The parent compound, widely studied for its role as a neurotransmitter.
Ethylcholine: A related compound with similar structural features but different functional properties.
Choline: A precursor to acetylcholine, involved in various metabolic pathways.
Uniqueness of Acetylethylcholine
This compound is unique due to its specific acetyl group, which imparts distinct chemical and biological properties. This modification enhances its stability and alters its interaction with cholinergic receptors, making it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
40792-85-6 |
|---|---|
Molecular Formula |
C9H20NO2+ |
Molecular Weight |
174.26 g/mol |
IUPAC Name |
ethyl-dimethyl-[2-(2-oxopropoxy)ethyl]azanium |
InChI |
InChI=1S/C9H20NO2/c1-5-10(3,4)6-7-12-8-9(2)11/h5-8H2,1-4H3/q+1 |
InChI Key |
GRERGIQWGRVUIA-UHFFFAOYSA-N |
Canonical SMILES |
CC[N+](C)(C)CCOCC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


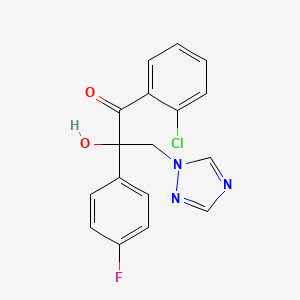
![(p-Chlorobenzyl)dimethyl[3-[(1-oxododecyl)amino]propyl]ammonium chloride](/img/structure/B12683396.png)
